molecular formula C8H16INO2 B2868616 (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester CAS No. 446060-78-2

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B2868616
CAS No.: 446060-78-2
M. Wt: 285.125
InChI Key: CUKVINMIOAQKNB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is a derivative of carbamic acid, featuring an iodine atom and a tert-butyl ester group

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.

Industry

In the industrial sector, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

(R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester\text{(R)-2-Iodo-1-methyl-ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester} (R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate→(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.

Mechanism of Action

The mechanism of action of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Iodo-1-methyl-ethanol: A precursor in the synthesis of the ester.

    tert-Butyl carbamate: Lacks the iodine atom but shares the carbamate structure.

    ®-2-Bromo-1-methyl-ethyl-carbamic acid tert-butyl ester: Similar structure with a bromine atom instead of iodine.

Uniqueness

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the carbamate and ester functionalities further enhances its versatility in various applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-iodopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVINMIOAQKNB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446060-78-2
Record name (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester, 95%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.